3-Bromo-9,9-diphenyl-9H-fluoren-2-amine
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Overview
Description
3-Bromo-9,9-diphenyl-9H-fluoren-2-amine is an organic compound with the molecular formula C₂₅H₁₈BrN and a molecular weight of 412.32 g/mol . This compound is part of the fluorene family, which is known for its rigid and planar structure, making it useful in various applications, particularly in organic electronics and photonics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-9,9-diphenyl-9H-fluoren-2-amine typically involves the bromination of 9,9-diphenyl-9H-fluorene followed by amination. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide . The brominated intermediate is then subjected to nucleophilic substitution with an amine, such as aniline, under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-9,9-diphenyl-9H-fluoren-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of 9,9-diphenyl-9H-fluoren-2-amine.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products Formed
Substitution: Formation of substituted fluorenes with various functional groups.
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of 9,9-diphenyl-9H-fluoren-2-amine.
Scientific Research Applications
3-Bromo-9,9-diphenyl-9H-fluoren-2-amine has several applications in scientific research:
Organic Electronics: Used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Photonic Devices: Utilized in the development of blue fluorescent materials for optoelectronic applications.
Medicinal Chemistry: Investigated for its potential use in drug discovery and development due to its unique structural properties.
Material Science: Employed in the synthesis of novel polymers and materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-9,9-diphenyl-9H-fluoren-2-amine in its applications involves its ability to participate in various electronic transitions and interactions. In OLEDs, for example, the compound can act as an emitter or a host material, facilitating the recombination of electrons and holes to produce light .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-9,9-dimethyl-9H-fluoren-2-amine
- 9,9-Diethyl-7-ethynyl-N,N-diphenyl-9H-fluoren-2-amine
- 9,9-Diphenyl-9H-fluoren-2-amine
Uniqueness
3-Bromo-9,9-diphenyl-9H-fluoren-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications in organic electronics and photonics, where precise control over molecular interactions and stability is crucial .
Properties
IUPAC Name |
3-bromo-9,9-diphenylfluoren-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18BrN/c26-23-15-20-19-13-7-8-14-21(19)25(22(20)16-24(23)27,17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-16H,27H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXSTYDETZLIGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC(=C(C=C42)N)Br)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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